1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester
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Overview
Description
“1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a popular method for forming carbon-carbon bonds . This compound is a derivative of 1H-pyrrolo[2,3-b]pyridine .
Chemical Reactions Analysis
This compound, like other organoboron reagents, is used in Suzuki–Miyaura cross-coupling reactions . It can also be used in the preparation of aminothiazoles, amino-pyrido-indol-carboxamides, and other compounds .Scientific Research Applications
Analytical Challenges and Solutions
Strategies for Analyzing Reactive Pinacolboronate Esters Pinacolboronate esters, including compounds like 1-N-Boc-{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid pinacol ester, are integral in the Suzuki coupling reaction, crucial for synthesizing complex molecules. However, their analysis presents challenges due to their reactive nature and instability. For instance, the 2-aminopyrimidine-5-pinacolboronate ester requires unconventional approaches for stability and solubilization during chromatographic purity assessment. Solutions involve non-aqueous, aprotic diluent, and highly basic mobile phases in reversed-phase separation, applicable to various reactive pinacolboronate esters (Zhong et al., 2012).
Polymerization and Monomer Analysis
Innovations in Radical Polymerization Isopropenyl boronic acid pinacol ester (IPBpin) has been explored as a comonomer in radical polymerization, shedding light on the character of boron-containing monomers and enabling the synthesis of unconventional copolymers. This research underpins the versatile applications of pinacolboronate esters in polymer sciences, including facilitating the synthesis of α-methyl vinyl alcohol (MVA)-styrene copolymer through boron pendant oxidation, showcasing the potential of these compounds in crafting novel polymeric materials (Makino, Nishikawa, & Ouchi, 2020).
Fluorescence Enhancement and Boronate Ester Applications
Exciplex Formation Monitoring via Fluorescence The interaction between pyridinium boronic acid and phenyl groups linked via a propylene linker can be monitored through fluorescence. The formation of a cyclic boronate ester significantly enhances the Lewis acidity and cation-π stacking interaction, leading to a notable fluorescence enhancement. This property is crucial in developing fluorescence-based sensors and diagnostic tools, leveraging the unique chemistry of boronic acid pinacol esters (Huang et al., 2010).
Catalysis and Coupling Reactions
Suzuki-Miyaura Coupling and N-Heterocyclic Compound Synthesis The conversion of lactam-derived vinyl triflates to vinyl boronates highlights the importance of pinacolboronate esters in the Suzuki-Miyaura coupling reaction. These reactions are pivotal in synthesizing diverse N-heterocyclic compounds, indicating the significant role of pinacolboronate esters in medicinal chemistry and drug development (Occhiato, Lo Galbo, & Guarna, 2005).
Polymer End-Functionalization
Boronic Acid End-Functionalized Polycaprolactone Synthesis The synthesis of boronic acid end-functionalized polycaprolactone through ring-opening polymerization demonstrates the utility of pinacol boronate ester-containing initiators. This method provides a pathway to boron-terminated polymers with significant structural diversity at the termini. The versatility of these polymers in postsynthetic manipulations and their transformation into star polymer assemblies underscores the potential of pinacolboronate esters in the field of advanced polymer engineering (Korich et al., 2010).
Mechanism of Action
Properties
IUPAC Name |
tert-butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BN2O4/c1-12-11-22(16(23)24-17(2,3)4)15-14(12)9-13(10-21-15)20-25-18(5,6)19(7,8)26-20/h9-11H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAUYQLIZWLVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C=C3C)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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